D-Xylose

描述

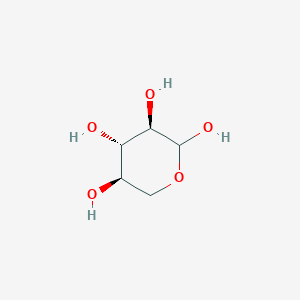

Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL |

Source

|

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 |

Source

|

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C |

Source

|

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Xylose as a Sole Carbon Source for Microbial Growth: An In-depth Technical Guide

Executive Summary

D-xylose, the second most abundant monosaccharide in nature, represents a critical and often underutilized carbon source for microbial proliferation. Derived primarily from lignocellulosic biomass, its efficient conversion is paramount for the economic viability of various biotechnological processes, including biofuel production and the synthesis of value-added chemicals. This technical guide provides a comprehensive overview of the core metabolic pathways employed by diverse microorganisms to utilize this compound as a sole carbon source. It details the prevalent catabolic routes—the Xylose Isomerase pathway in prokaryotes and the Oxidoreductase pathway in eukaryotes, alongside the alternative oxidative pathways. Furthermore, this document furnishes detailed experimental protocols for the cultivation and analysis of microbial growth on this compound, presents quantitative growth data for key microbial species, and illustrates the intricate signaling and metabolic pathways through detailed diagrams. This guide is intended to serve as a foundational resource for researchers aiming to harness the metabolic potential of this compound for industrial and pharmaceutical applications.

Introduction

The utilization of renewable feedstocks is a cornerstone of sustainable biotechnology. This compound, a pentose sugar, is a major constituent of hemicellulose, which, along with cellulose and lignin, forms the bulk of plant biomass. While glucose, a hexose sugar, is readily metabolized by a wide range of industrial microorganisms, the efficient use of this compound has historically presented a significant challenge. However, numerous microorganisms across the bacterial and fungal kingdoms have evolved sophisticated enzymatic machinery to catabolize this compound and channel it into central metabolic pathways. Understanding these pathways and the requisite conditions for microbial growth on this compound is essential for metabolic engineering efforts aimed at developing robust microbial cell factories.

Microbial Metabolic Pathways for this compound Utilization

Microorganisms primarily employ two distinct pathways for the initial conversion of this compound into the pentose phosphate pathway intermediate, D-xylulose-5-phosphate. Additionally, oxidative pathways provide alternative routes for xylose catabolism in some prokaryotes.

Xylose Isomerase (XI) Pathway

Prevalent in bacteria, the Xylose Isomerase (XI) pathway involves the direct isomerization of this compound to D-xylulose. This reaction is catalyzed by the enzyme xylose isomerase (XI). Subsequently, D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[1][2] The direct conversion of xylose to xylulose in this pathway is energetically efficient as it does not involve redox cofactors.[3]

Figure 1: The Xylose Isomerase (XI) metabolic pathway.

Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway

Common in yeasts and filamentous fungi, this two-step pathway begins with the reduction of this compound to xylitol, a reaction catalyzed by xylose reductase (XR) that utilizes NADPH or NADH as a cofactor.[1][4] Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), which typically requires NAD+.[1][4] Similar to the XI pathway, D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase.[4] A potential drawback of this pathway is the cofactor imbalance that can arise from the differential use of NADPH by XR and NAD+ by XDH, which can lead to the accumulation of xylitol as a byproduct.[5]

Figure 2: The Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway.

Oxidative Pathways: Weimberg and Dahms Pathways

Some prokaryotes utilize oxidative pathways to catabolize this compound. Both the Weimberg and Dahms pathways initiate with the oxidation of this compound to D-xylonolactone, followed by hydrolysis to D-xylonic acid.[1][6]

In the Weimberg pathway , D-xylonic acid is further metabolized to α-ketoglutarate, an intermediate of the TCA cycle.[1][6] This pathway is notable for its carbon efficiency as it does not involve any decarboxylation steps.[6][7]

The Dahms pathway diverges after the formation of 2-keto-3-deoxy-xylonate, which is then cleaved by an aldolase into pyruvate and glycolaldehyde.[1]

Figure 3: The Weimberg and Dahms oxidative pathways for this compound catabolism.

Regulation of this compound Metabolism

The expression of genes involved in this compound utilization is tightly regulated to ensure that the sugar is only metabolized when it is available and often in the absence of more preferred carbon sources like glucose.

In Escherichia coli, the xyl operons, which encode the enzymes for the XI pathway and transporters, are positively regulated by the XylR transcriptional activator.[8][9] In the presence of this compound, XylR binds to the promoter regions of the xyl genes and activates their transcription.[9][10] This system is also subject to carbon catabolite repression (CCR), where the presence of glucose prevents the uptake and metabolism of xylose.[8]

In Saccharomyces cerevisiae, which does not naturally ferment this compound efficiently, the regulation is more complex.[11][12][13] Even when engineered with heterologous pathways, the expression of xylose-metabolizing genes can be influenced by the glucose sensing and signaling pathways.[14]

Figure 4: Simplified regulatory network of this compound metabolism in E. coli.

Quantitative Analysis of Microbial Growth on this compound

The efficiency of this compound utilization varies significantly among different microorganisms and is influenced by the specific metabolic pathway employed and the cultivation conditions. Key parameters for quantifying microbial growth include the specific growth rate (μ), biomass yield (YX/S), and the substrate consumption rate (qS).

| Microorganism | Pathway | Specific Growth Rate (μ) (h⁻¹) | Biomass Yield (YX/S) (g/g) | Xylose Consumption Rate (qS) (g/gDW·h) | Conditions | Reference |

| Escherichia coli | Isomerase | 0.32 | - | - | Minimal medium, aerobic | [15] |

| Escherichia coli | Isomerase | - | - | 10.8 (mmol/gDW·h) | MOPS minimal medium, anaerobic | [16] |

| Escherichia coli (engineered) | Weimberg | 0.13 (42% of WT on PPP) | 0.35 (53.5% improvement over WT) | - | Minimal medium | [17] |

| Saccharomyces cerevisiae (recombinant) | Isomerase | 0.23 | - | - | Microaerobic | [18] |

| Saccharomyces cerevisiae (recombinant) | Isomerase | 0.12 | 0.41 (g ethanol/g xylose) | - | Anaerobic | [18] |

| Saccharomyces cerevisiae (recombinant) | XR-XDH | - | 0.21 (g ethanol/g xylose) | - | Anaerobic chemostat | [19] |

| Pseudomonas putida (engineered) | Isomerase | 0.02 | - | 0.47 (mmol/L·h) | Minimal medium | [3][13] |

| Pseudomonas putida (engineered) | Weimberg | 0.30 | - | 1.94 (mmol/L·h) | Minimal medium | [3][13] |

| Pseudomonas putida (engineered) | Dahms | 0.21 | - | 1.46 (mmol/L·h) | Minimal medium | [3] |

Table 1: Quantitative Growth Parameters of Various Microorganisms on this compound as a Sole Carbon Source.

Experimental Protocols

Preparation of Minimal Medium for Microbial Growth on this compound

A defined minimal medium is crucial for studying the specific effects of this compound as the sole carbon source. M9 minimal medium is a widely used formulation.[20][21]

M9 Minimal Medium (1 L):

-

5x M9 Salts (200 mL):

-

64 g Na₂HPO₄·7H₂O

-

15 g KH₂PO₄

-

2.5 g NaCl

-

5.0 g NH₄Cl

-

Dissolve in deionized water to a final volume of 1 L and autoclave.

-

-

Sterile Deionized Water (approx. 780 mL)

-

20% this compound solution (20 mL): Filter-sterilize.

-

1 M MgSO₄ (2 mL): Autoclave or filter-sterilize.

-

1 M CaCl₂ (100 µL): Autoclave or filter-sterilize.

Procedure:

-

Aseptically combine the sterile 5x M9 salts, sterile deionized water, and sterile this compound solution.

-

Aseptically add the sterile MgSO₄ and CaCl₂ solutions.

-

Mix thoroughly.

Protocol for Measuring Microbial Growth Curve

The growth of a microbial culture can be monitored by measuring the optical density (OD) at 600 nm over time.[1][11]

Figure 5: Experimental workflow for determining a microbial growth curve.

Procedure:

-

Inoculate a single colony of the microorganism into a small volume of the appropriate liquid medium (e.g., LB or minimal medium with a small amount of a readily metabolizable sugar).

-

Incubate overnight under suitable conditions (e.g., 37°C with shaking for E. coli).

-

The next day, inoculate a larger volume of fresh minimal medium containing this compound as the sole carbon source with the overnight culture to a starting OD₆₀₀ of approximately 0.05-0.1.

-

Incubate the culture under the desired experimental conditions.

-

At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.

-

Measure the OD₆₀₀ of the aliquot using a spectrophotometer, using fresh minimal medium as a blank.

-

Plot the OD₆₀₀ values against time to generate a growth curve. The specific growth rate (μ) can be calculated from the slope of the natural logarithm of OD₆₀₀ versus time during the exponential growth phase.

Assay for Determining this compound Concentration

The concentration of this compound in the culture medium can be determined using commercially available enzymatic assay kits or by high-performance liquid chromatography (HPLC).[6][12][22] Enzymatic assays are often based on the oxidation of this compound by a specific dehydrogenase, leading to the formation of NADH, which can be quantified spectrophotometrically at 340 nm.[12]

Enzyme Assays

The activity of xylose isomerase can be measured by coupling the production of D-xylulose to its reduction by sorbitol dehydrogenase, which results in the oxidation of NADH, monitored as a decrease in absorbance at 340 nm.[23][24]

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

0.15 mM NADH

-

2 U Sorbitol Dehydrogenase

-

Cell-free extract containing xylose isomerase

-

Initiate the reaction by adding this compound (e.g., 500 mM).

The activities of XR and XDH are determined by monitoring the change in absorbance at 340 nm due to the oxidation of NAD(P)H or the reduction of NAD+, respectively.[9][25]

XR Assay Mixture:

-

50 mM Phosphate buffer (pH 7.0)

-

0.2 mM NAD(P)H

-

Cell-free extract

-

Initiate the reaction by adding 50 mM this compound.

XDH Assay Mixture:

-

25 mM Carbonate buffer (pH 9.5)

-

0.2 mM NAD+

-

Cell-free extract

-

Initiate the reaction by adding 20 mM xylitol.

Conclusion

The ability of microorganisms to utilize this compound as a sole carbon source is a key determinant in the economic feasibility of lignocellulosic biorefineries. This guide has outlined the primary metabolic pathways, their regulation, and provided quantitative data on the growth of key microorganisms on this pentose sugar. The detailed experimental protocols offer a practical framework for researchers to investigate and engineer microbial systems for enhanced this compound metabolism. Future research in this area will likely focus on overcoming regulatory hurdles, improving the efficiency of heterologous pathways through protein and metabolic engineering, and discovering novel enzymes and pathways from the vast microbial diversity for more robust and efficient conversion of this compound into valuable bioproducts.

References

- 1. microbenotes.com [microbenotes.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Comparison of Three Xylose Pathways in Pseudomonas putida KT2440 for the Synthesis of Valuable Products [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. This compound Assay Kit Test - Measure this compound, Rapid Reaction | Megazyme [megazyme.com]

- 7. rsc.org [rsc.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 13. Comparison of Three Xylose Pathways in Pseudomonas putida KT2440 for the Synthesis of Valuable Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Engineered Pseudomonas putida simultaneously catabolizes five major components of corn stover lignocellulose: Glucose, xylose, arabinose, p-coumaric acid, and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Engineering Escherichia coli to grow constitutively on this compound using the carbon-efficient Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microbial Techniques: Preparing Minimal Media [madsci.org]

- 21. researchgate.net [researchgate.net]

- 22. libios.fr [libios.fr]

- 23. researchgate.net [researchgate.net]

- 24. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Production of Xylitol from this compound by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

The D-Xylose Fermentation Pathway in Escherichia coli: A Technical Guide for Researchers

Abstract

D-xylose, the second most abundant sugar in lignocellulosic biomass, represents a critical substrate for the sustainable production of biofuels and biochemicals. Escherichia coli is a preferred host for metabolic engineering due to its well-characterized genetics and rapid growth. This technical guide provides an in-depth exploration of the native this compound fermentation pathway in E. coli, its regulation, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the metabolic engineering of microorganisms for the bioconversion of pentose sugars. We present a comprehensive overview of the core metabolic pathway, including the key enzymes, their kinetic properties, and the genetic regulation of the xylose utilization operons. Furthermore, this guide includes detailed experimental methodologies for the preparation of cell-free extracts, enzyme activity assays, and the quantification of metabolites, alongside quantitative data on fermentation yields to serve as a baseline for engineering efforts.

Introduction

The efficient utilization of lignocellulosic biomass is paramount for the transition to a bio-based economy. This compound, a major constituent of hemicellulose, is a key target for microbial conversion into value-added products. Escherichia coli possesses a native pathway for this compound metabolism, which funnels this pentose sugar into the central carbon metabolism via the pentose phosphate pathway. Understanding the intricacies of this pathway, from transport and enzymatic conversion to its complex regulatory networks, is fundamental for rational metabolic engineering strategies aimed at optimizing product yields and fermentation efficiency. This guide serves as a comprehensive resource, consolidating the core knowledge and experimental techniques required to investigate and engineer the this compound fermentation pathway in E. coli.

The Core this compound Metabolic Pathway

The metabolic journey of this compound in E. coli begins with its transport into the cell and culminates in its entry into the pentose phosphate pathway (PPP). This process is primarily mediated by a set of enzymes encoded by the xyl operons.

This compound Transport

E. coli employs two primary systems for the uptake of this compound:

-

High-affinity ABC transporter (XylFGH): This ATP-binding cassette transporter is encoded by the xylFGH operon and is responsible for efficient xylose uptake at low extracellular concentrations.

-

Low-affinity proton symporter (XylE): Encoded by the xylE gene, this transporter facilitates xylose uptake at higher concentrations.

Intracellular Conversion

Once inside the cell, this compound is channeled into the central metabolism through a two-step enzymatic conversion:

-

Isomerization: this compound is isomerized to D-xylulose by the enzyme This compound isomerase , encoded by the xylA gene.[1][2][3] This reversible reaction is a critical control point in the pathway.

-

Phosphorylation: D-xylulose is then phosphorylated to D-xylulose-5-phosphate by the enzyme xylulokinase , encoded by the xylB gene, utilizing ATP as the phosphate donor.[4]

D-xylulose-5-phosphate is a key intermediate that directly enters the pentose phosphate pathway, where it is further metabolized to produce precursors for biosynthesis and reducing equivalents in the form of NADPH.

Regulation of the this compound Operons

The expression of the xyl genes is tightly regulated to ensure that this compound is utilized only when it is available and when preferred carbon sources, such as glucose, are absent. This regulation occurs primarily at the transcriptional level.

Positive Regulation by XylR

The xyl operons are positively regulated by the transcriptional activator XylR . In the presence of this compound, XylR binds to the promoter regions of the xylAB and xylFGH operons, activating their transcription.

Carbon Catabolite Repression (CCR)

When a preferred carbon source like glucose is present, E. coli represses the metabolism of other sugars, a phenomenon known as carbon catabolite repression (CCR). In the context of xylose metabolism, the presence of glucose leads to low levels of cyclic AMP (cAMP). This prevents the formation of the cAMP-CRP (cAMP receptor protein) complex, which is required as a co-activator for XylR-mediated transcription of the xyl operons. Consequently, the xylose utilization machinery is not expressed. A similar repressive effect is observed in the presence of arabinose.

Quantitative Data

The efficiency of the this compound fermentation pathway can be assessed by examining the kinetic properties of its key enzymes and the yields of various fermentation products.

Kinetic Parameters of Key Enzymes

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency, respectively.

| Enzyme | Gene | Substrate | Km (mM) | kcat (s-1) | Organism |

| Xylose Isomerase | xylA | D-glucose | 0.82 | - | E. coli BL21[5] |

| Xylulokinase | xylB | D-xylulose | 0.29 | 255 | E. coli K12[4] |

| Xylulokinase | xylB | D-ribulose | 14 | 235 | E. coli K12[4] |

| Xylulokinase | xylB | Xylitol | 127 | 237 | E. coli K12[4] |

Fermentation Product Yields from this compound

The anaerobic fermentation of this compound in E. coli results in a mixture of products. The yields of these products can vary depending on the strain and fermentation conditions.

| Strain | Condition | Ethanol (mM) | Acetate (mM) | Formate (mM) | Lactate (mM) | Succinate (mM) | Reference |

| BL21(DE3) Wild-type | Anaerobic, this compound only | - | Present | Present | 0 | Present | [6] |

| BL21(DE3) Adapted (JH001) | Anaerobic, this compound only | Increased | Present | Present | 0 | Decreased | [6] |

| BL21(DE3) Adapted (JH019) | Anaerobic, this compound only | Increased | Present | Present | 0 | Decreased | [6] |

| Strain B | Anaerobic, 10% this compound | Low | High | - | High | High | [7] |

| KO11 (engineered) | Anaerobic, 10% this compound | High | Low | - | Low | Low | [7] |

Note: "Present" indicates the product was detected but a specific concentration was not provided in a comparable format. "Increased" and "Decreased" are relative to the wild-type strain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound fermentation pathway in E. coli.

Preparation of E. coli Cell-Free Extracts

This protocol is a generalized procedure for obtaining cell-free extracts suitable for enzyme activity assays.

Materials:

-

E. coli cell culture grown to mid-log phase in a xylose-containing medium.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Lysozyme (optional).

-

DNase I.

-

Protease inhibitor cocktail.

-

Sonciator or French press.

-

Centrifuge (refrigerated).

Procedure:

-

Harvest the E. coli cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet with cold Lysis Buffer and centrifuge again.

-

Resuspend the cell pellet in a minimal volume of cold Lysis Buffer containing protease inhibitors.

-

For enzymatic lysis (optional), add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at an appropriate pressure.

-

Add DNase I to the lysate to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Carefully collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Use the cell-free extract immediately for enzyme assays or store at -80°C in aliquots.

Xylose Isomerase Activity Assay

This is a coupled enzyme assay to determine the activity of xylose isomerase.[8][9][10]

Materials:

-

Cell-free extract.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

1 M MgCl₂ solution.

-

10 mM NADH solution.

-

Sorbitol dehydrogenase (SDH).

-

1 M this compound solution.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay Buffer to a final volume of 1 mL.

-

10 µL of 1 M MgCl₂ (final concentration 10 mM).

-

15 µL of 10 mM NADH (final concentration 0.15 mM).

-

Sufficient SDH (e.g., 2 Units).

-

An appropriate volume of cell-free extract.

-

-

Mix gently and incubate at 37°C for 5 minutes to allow for the reduction of any endogenous xylulose.

-

Initiate the reaction by adding 500 µL of 1 M this compound (final concentration 500 mM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as xylulose is formed and then reduced to xylitol by SDH.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the assay conditions.

Xylulokinase Activity Assay

This is a coupled enzyme assay to determine the activity of xylulokinase.[11]

Materials:

-

Cell-free extract.

-

Assay Buffer: 50 mM PIPES-KOH, pH 7.0, containing 100 mM KCl and 5 mM MgCl₂.

-

100 mM ATP solution.

-

10 mM NADH solution.

-

100 mM phosphoenolpyruvate (PEP) solution.

-

Pyruvate kinase (PK).

-

Lactate dehydrogenase (LDH).

-

200 mM D-xylulose solution.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay Buffer to a final volume of 1 mL.

-

50 µL of 100 mM ATP (final concentration 5 mM).

-

20 µL of 10 mM NADH (final concentration 0.2 mM).

-

10 µL of 100 mM PEP (final concentration 1 mM).

-

Sufficient PK (e.g., 5 Units).

-

Sufficient LDH (e.g., 7 Units).

-

An appropriate volume of cell-free extract.

-

-

Mix gently and incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 85 µL of 200 mM D-xylulose (final concentration 17 mM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as ADP is formed and then used in the coupled reactions.

-

Subtract the background ATPase activity by running a control reaction without D-xylulose.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute.

HPLC Analysis of Sugars and Fermentation Products

This protocol provides a general framework for the quantification of this compound, D-xylulose, and major fermentation products.

Materials:

-

Fermentation broth samples.

-

Syringe filters (0.22 µm).

-

HPLC system with a Refractive Index (RI) detector.

-

Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).

-

Mobile phase: e.g., 0.005 M H₂SO₄.

-

Standards for all analytes (this compound, D-xylulose, ethanol, acetate, lactate, succinate, etc.).

Procedure:

-

Collect fermentation samples at desired time points.

-

Centrifuge the samples to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Prepare a series of standards of known concentrations for all analytes to be quantified.

-

Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved.

-

Inject the standards to generate a calibration curve for each analyte.

-

Inject the prepared samples.

-

Identify and quantify the analytes in the samples by comparing their retention times and peak areas to those of the standards.

Experimental and Logical Workflow Visualization

A typical workflow for investigating the this compound fermentation pathway in a wild-type or engineered E. coli strain is depicted below.

Conclusion

The this compound fermentation pathway in E. coli is a well-studied system that holds significant promise for the production of renewable chemicals and fuels. A thorough understanding of the transport, enzymatic conversions, and regulatory networks governing this pathway is essential for successful metabolic engineering. This technical guide has provided a detailed overview of the core pathway, its regulation, and key experimental protocols. The quantitative data and methodologies presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and implementation of strategies to enhance the efficiency of this compound utilization in E. coli and unlock the full potential of lignocellulosic biomass.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. Production, purification and physicochemical characterization of this compound/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient anaerobic consumption of this compound by E. coli BL21(DE3) via xylR adaptive mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering a Homo-Ethanol Pathway in Escherichia coli: Increased Glycolytic Flux and Levels of Expression of Glycolytic Genes during Xylose Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Kinetics of D-Xylose Maillard Reaction with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction kinetics between D-xylose and various amino acids. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemical transformations and reaction rates of this significant non-enzymatic browning reaction. This document delves into the quantitative aspects of the reaction, details common experimental protocols, and visualizes the core pathways and influencing factors.

Core Concepts of this compound Maillard Reaction Kinetics

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar, such as this compound, with a primary or secondary amine, typically from an amino acid, peptide, or protein. The reaction is pivotal in the development of color, flavor, and aroma in thermally processed foods. In the context of pharmaceuticals, understanding the Maillard reaction is crucial for ensuring the stability and efficacy of drug formulations, as unwanted reactions between active pharmaceutical ingredients and excipients can lead to degradation and the formation of potentially harmful byproducts.

This compound, a pentose sugar, is known to be more reactive in the Maillard reaction than hexoses like glucose. The rate and extent of the this compound Maillard reaction are significantly influenced by several factors, including the type of amino acid, temperature, pH, and the concentration of reactants.

Quantitative Data on Reaction Kinetics

The kinetics of the this compound Maillard reaction can be quantified by determining reaction rates, rate constants, and activation energies. This data is essential for predicting and controlling the reaction under various conditions. The following tables summarize key quantitative data extracted from scientific literature.

Table 1: Activation Energies for the this compound Maillard Reaction

| Amino Acid | Activation Energy (Ea) | Experimental Conditions | Source |

| Glycine | 17.5 kcal/mol | This compound (1 M), glycine (0.2 M), NaHCO3 (0.1 M) in 60% aqueous ethanol, pH 7.5, temperatures of 15, 20, 25, and 30°C. Monitored formation of blue pigments at 630 nm. | [1] |

| Tryptophan | 117.45 J/mol | Heated at 60-100°C. | [2] |

| Leucine | 143.72 J/mol | Heated at 60-100°C. | [2] |

Table 2: Comparative Reactivity of Amino Acids with this compound

| Amino Acid | Relative Browning Intensity (at 100°C for 24 hours) | Source |

| Tryptophan | Highest | [2] |

| Tryptophylglycine | High | [2] |

| Lysine | Moderate | [2] |

| Leucylglycine | Moderate | [2] |

| Leucine | Low | [2] |

| Glycine | Lowest | [2] |

Note: Direct comparison of rate constants is challenging due to varying experimental conditions across studies.

A study comparing the reaction of this compound and D-glucose with L-glycine and L-lysine found that the reactions involving this compound were significantly faster. Specifically, the reaction of this compound with L-glycine was about five times faster, and with L-lysine, it was about three times faster than the corresponding reactions with D-glucose[3].

Experimental Protocols

Accurate kinetic data is contingent on well-defined experimental protocols. This section outlines the methodologies commonly employed to study the this compound Maillard reaction.

Sample Preparation and Reaction Conditions

A typical experimental setup involves the preparation of model systems containing this compound and a specific amino acid in a buffered solution.

-

Reactants and Concentrations: Equimolar solutions of this compound and the amino acid of interest (e.g., 0.1 M to 1 M) are commonly used[1].

-

Solvent: Phosphate buffers are frequently used to maintain a constant pH throughout the reaction. The pH can be varied to study its effect on the reaction kinetics[4]. Aqueous solutions, sometimes with the addition of ethanol, are typical reaction media[1].

-

Temperature Control: Reactions are conducted at controlled temperatures, often in a water bath or a heating oven, with temperatures ranging from ambient to well over 100°C to accelerate the reaction[1][5].

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals, and the reaction is quenched, often by rapid cooling in an ice bath, to halt further reactions before analysis[5].

Analytical Techniques for Monitoring Reaction Progress

Several analytical techniques are employed to monitor the consumption of reactants and the formation of intermediates and final products.

UV-Vis spectrophotometry is a straightforward method for monitoring the progress of the Maillard reaction, primarily by measuring the development of brown color (browning).

-

Principle: The formation of melanoidins, the brown pigments produced in the final stages of the Maillard reaction, leads to an increase in absorbance in the visible region of the spectrum.

-

Methodology:

-

Prepare a blank solution containing all components except one of the reactants (e.g., the amino acid).

-

At each time point, dilute the reaction sample with the buffer solution.

-

Measure the absorbance of the diluted sample at a specific wavelength, typically 420 nm or 430 nm, against the blank[6][7].

-

Plot absorbance versus time to determine the reaction rate.

-

-

Monitoring Intermediates: Absorbance at shorter wavelengths, such as 280 nm and 294 nm, can be used to monitor the formation of early and intermediate Maillard reaction products, including dicarbonyl compounds[4].

HPLC is a powerful technique for separating and quantifying the reactants, intermediates, and some products of the Maillard reaction with high precision and sensitivity.

-

Principle: The components of the reaction mixture are separated based on their affinity for a stationary phase as a mobile phase is pumped through the column. A detector then quantifies the separated components.

-

Typical HPLC Protocol:

-

Sample Preparation: Dilute the reaction aliquots with the mobile phase or an appropriate solvent and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic System: A typical system consists of a pump, an autosampler, a column oven, and a detector (e.g., UV-Vis or Diode Array Detector).

-

Column: Reversed-phase columns, such as a C18 column (e.g., Waters Spherisorb ODS2, 150 mm × 4.6 mm, 3 µm particle size), are commonly used[8].

-

Mobile Phase: A gradient elution is often employed, using a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile[8][9]. For instance, an initial ratio of 95.5:4.5 (water:acetonitrile) might be changed over the course of the run to elute different components[8].

-

Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min[5][8].

-

Column Temperature: The column is often maintained at a constant temperature, for example, 30°C[8][9].

-

Detection: Detection is commonly performed using a UV detector at wavelengths relevant to the compounds of interest, such as 284 nm for furfurals[8].

-

Quantification: The concentration of reactants and products is determined by comparing their peak areas to those of known standards.

-

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds generated during the Maillard reaction, which are often responsible for the characteristic aromas.

-

Principle: Volatile compounds are separated in a gas chromatograph and then detected and identified by a mass spectrometer.

-

General GC-MS Protocol:

-

Sample Preparation: Volatile compounds are typically extracted from the reaction mixture using techniques like liquid-liquid extraction with a solvent such as dichloromethane or solid-phase microextraction (SPME).

-

Injection: The extract is injected into the GC, often in split or splitless mode.

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase is commonly used.

-

Oven Temperature Program: The oven temperature is ramped up over time to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, then increase at a rate of 3-5°C/min to a final temperature of 250°C[10].

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate[10].

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., 35-500 m/z)[10].

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and, when possible, with authentic standards[10].

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound Maillard reaction.

Caption: General pathway of the this compound Maillard reaction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. scribd.com [scribd.com]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. scielo.br [scielo.br]

- 9. Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of D-Xylose

For Researchers, Scientists, and Drug Development Professionals

D-Xylose, a five-carbon aldose sugar, is a fundamental building block in various biotechnological and pharmaceutical applications. Its role as a key component of hemicellulose in plant biomass makes it an abundant and renewable resource. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and quantitative data to support process development.

Natural Sources of this compound

This compound is not found in its free form in nature but is a major constituent of xylan, a type of hemicellulose present in the cell walls of most plants.[1][2] Lignocellulosic biomass, particularly from agricultural and forestry residues, represents the most significant reservoir of this valuable pentose sugar.[3]

The this compound content can vary significantly depending on the plant species and the specific part of the plant. Hardwoods and certain agricultural wastes are particularly rich in xylan.[4]

Table 1: this compound Content in Various Natural Sources

| Natural Source | Plant Part | This compound Content (% of dry weight) |

| Corn Cobs | Cob | 2.8%[1] |

| Birchwood | Wood | 2.5%[1] |

| Cottonseed Hulls | Hull | 2.0%[1] |

| Almond Shells | Shell | 1.8%[1] |

| Wheat Straw | Straw | 18-19% (released via acid hydrolysis)[5][6] |

| Rice Husks | Husk | Variable, significant hemicellulose content[5] |

| Sugarcane Bagasse | Residue | Variable, significant hemicellulose content |

| Various Hardwoods | Wood | High hemicellulose content[4] |

| Perennial Plants | Various | High hemicellulose content |

Extraction of this compound from Lignocellulosic Biomass

The extraction of this compound from its natural sources is a multi-step process that primarily involves the hydrolysis of the xylan polymer into its constituent monosaccharide units. This is followed by purification to separate this compound from other sugars and impurities.[4] The overall workflow can be visualized as follows:

Caption: General workflow for this compound extraction from biomass.

Pretreatment of Lignocellulosic Biomass

Prior to hydrolysis, a pretreatment step is often necessary to disrupt the complex structure of lignocellulose, making the hemicellulose more accessible to acids or enzymes. This can involve physical methods like milling and grinding to reduce particle size, or chemical methods such as steam explosion or alkaline extraction.[7]

Hydrolysis of Hemicellulose

The core of this compound extraction lies in the hydrolysis of the xylan backbone. This can be achieved through two primary methods: acid hydrolysis and enzymatic hydrolysis.

Acid hydrolysis utilizes acids, typically dilute sulfuric acid, to break down the glycosidic bonds in the xylan polymer.[5] This method is effective but can also lead to the degradation of sugars into inhibitory compounds like furfural if not carefully controlled.[8][9]

Experimental Protocol: Dilute Acid Hydrolysis of Wheat Straw [6][10]

-

Material Preparation: Grind wheat straw to a uniform particle size.

-

Reaction Setup: Prepare a 0.5% (w/v) sulfuric acid solution. Mix the ground wheat straw with the acid solution at a solid-to-liquid ratio of 1:10 (g:mL).

-

Hydrolysis: Heat the mixture to 140°C in a sealed reactor for 90 minutes.

-

Neutralization: After hydrolysis, cool the mixture and neutralize the hydrolysate with calcium carbonate or another suitable base to a pH of approximately 5-6.

-

Solid-Liquid Separation: Filter the neutralized slurry to separate the solid lignin and cellulose residue from the liquid hydrolysate containing the dissolved sugars.

-

Analysis: Analyze the liquid hydrolysate for this compound concentration using High-Performance Liquid Chromatography (HPLC).[11][12]

Table 2: this compound Yields from Acid Hydrolysis of Various Feedstocks

| Feedstock | Acid | Temperature (°C) | Time (min) | Xylose Yield | Reference |

| Wheat Straw | 0.5% H₂SO₄ | 140 | 90 | 0.185 g/g of wheat straw (91.5% of initial xylose) | [10] |

| Wheat Straw | 0.3 M H₂SO₄ | 123 | 28 | 18% of straw dry basis | [5][6] |

| Rice Husks | 1.8% H₂SO₄ | 121 | 41.4 | 79.6% | [8] |

| Pineapple Peel | 5% Nitric Acid | 105 | 20 | 19.88 g/L (85% recovery) | [13] |

| Corn Stover | Maleic Acid | 140 | 120 | 22.5 wt% (95.5 mol%) | [14] |

Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis, utilizing a cocktail of enzymes to break down xylan.[15] The primary enzymes involved are endo-1,4-β-xylanases, which cleave the internal bonds of the xylan chain, and β-xylosidases, which release this compound units from the non-reducing ends of xylo-oligosaccharides.[15][16] This method avoids the formation of degradation products but can be more costly.[5]

Experimental Protocol: Enzymatic Hydrolysis of Alkali-Extracted Xylan from Agricultural Waste [17]

-

Substrate Preparation: Pretreat agricultural waste (e.g., wheat straw, rice straw) with an alkali solution (e.g., NaOH) to extract the xylan.

-

Enzyme Solution: Prepare a solution containing endo-1,4-xylanase and β-xylosidase. The optimal pH and temperature will depend on the specific enzymes used (e.g., for enzymes from Bacillus sp., pH 7.0-8.0 and temperatures of 30-60°C).[17]

-

Hydrolysis: Incubate the extracted xylan with the enzyme solution under optimal conditions for a specified period (e.g., 24 hours), with gentle agitation.

-

Enzyme Deactivation: Heat the mixture to deactivate the enzymes (e.g., 100°C for 10 minutes).

-

Solid-Liquid Separation: Centrifuge or filter the mixture to remove any remaining solids.

-

Analysis: Analyze the supernatant for this compound concentration using HPLC.

Table 3: this compound Yields from Enzymatic Hydrolysis

| Feedstock | Enzyme Source | Xylose Yield (%) | Reference |

| Wheat Straw | Bacillus safensis & B. pumilus | 63.77 | [17] |

| Rice Straw | Bacillus safensis & B. pumilus | 71.76 | [17] |

| Corn Stover | Bacillus safensis & B. pumilus | 68.55 | [17] |

| Corncob | Bacillus safensis & B. pumilus | 53.81 | [17] |

| Sugarcane Bagasse | Bacillus safensis & B. pumilus | 58.58 | [17] |

| Milled Pistachio Shells | Penicillium sp. & Rhizomucor pusillus | Up to 36 g from 100 g of shells | [7] |

Purification of this compound

The crude hydrolysate obtained from either acid or enzymatic hydrolysis contains this compound along with other sugars (glucose, arabinose), lignin degradation products, and residual chemicals.[9] Therefore, a robust purification process is essential to obtain high-purity this compound suitable for pharmaceutical and other advanced applications.

Caption: A detailed pathway for the purification of this compound.

Chromatographic Separation

Chromatography is a key step in separating this compound from other monosaccharides.[9] Ion-exchange chromatography can be used to remove charged impurities, while size-exclusion or partition chromatography can separate sugars based on their molecular size and polarity.[6][18] Simulated Moving Bed (SMB) chromatography is an efficient industrial-scale technique for this purpose.

Experimental Protocol: Chromatographic Separation of Sugars

-

Resin Selection: Pack a chromatography column with a suitable cation exchange resin in the calcium or lead form.[12]

-

Sample Loading: Load the clarified and neutralized hydrolysate onto the column.

-

Elution: Elute the sugars with deionized water at an elevated temperature (e.g., 60-80°C).

-

Fraction Collection: Collect fractions as they elute from the column. The different sugars will have different retention times, allowing for their separation.

-

Analysis: Analyze the collected fractions using HPLC with a refractive index detector to identify and quantify the separated sugars.[12]

Crystallization

Crystallization is the final step to obtain high-purity, solid this compound.[19] This process relies on the principle that the solubility of this compound in a solvent (typically water or a water-ethanol mixture) decreases as the temperature is lowered, leading to the formation of crystals.[19][20]

Experimental Protocol: this compound Crystallization [19][21]

-

Concentration: Concentrate the purified this compound solution by evaporation under vacuum to a high solids content (e.g., >75% by weight).[21]

-

Cooling and Seeding: Cool the concentrated syrup in a controlled manner. Introduce seed crystals of this compound to initiate and control the crystallization process.[21] A multi-stage cooling profile is often employed.

-

Crystal Growth: Maintain the cooling and gentle agitation to allow the crystals to grow to the desired size.

-

Separation: Separate the this compound crystals from the mother liquor (containing remaining soluble impurities) by centrifugation or filtration.

-

Washing and Drying: Wash the crystals with a cold solvent (e.g., ethanol-water mixture) to remove any adhering mother liquor and then dry them under vacuum.

Conclusion

This compound, abundantly available in lignocellulosic biomass, holds significant promise for the development of sustainable pharmaceuticals and chemicals. The choice of extraction and purification methodology depends on several factors, including the feedstock, desired purity of the final product, and economic considerations. While acid hydrolysis is a well-established and rapid method, enzymatic hydrolysis offers higher specificity and milder reaction conditions. A thorough understanding of the detailed experimental protocols and the ability to optimize them are crucial for the efficient and cost-effective production of high-purity this compound. Continued research into more efficient pretreatment and enzymatic processes will further enhance the viability of this compound as a key platform chemical.

References

- 1. Food Sources High in this compound: Natural Foods and Plants [bshingredients.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Release of this compound from wheat straw by acid and xylanase hydrolysis and purification of xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The production of this compound by enzymatic hydrolysis of agricultural wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of pre-extraction on xylose recovery from two lignocellulosic agro-wastes :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Production of xylose from diluted sulfuric acid hydrolysis of wheat straw :: BioResources [bioresources.cnr.ncsu.edu]

- 11. helixchrom.com [helixchrom.com]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. cetjournal.it [cetjournal.it]

- 14. The direct conversion of hemicelluloses to selectively produce xylose from corn stover catalysed by maleic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 15. diva-portal.org [diva-portal.org]

- 16. researchgate.net [researchgate.net]

- 17. High-level production of xylose from agricultural wastes using GH11 endo-xylanase and GH43 β-xylosidase from Bacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US7812153B2 - Process for manufacturing high purity xylose - Google Patents [patents.google.com]

- 19. encocn.com [encocn.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US20060281913A1 - Process for the production of crystalline xylose from sugar cane bagasse, crystalline xylose obtained by said process, process for the production of xylitol from the said xylose and crystalline xylitol obtained thereby - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of D-Xylose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereoisomerism of D-Xylose, a pentose sugar of significant interest in various scientific and industrial fields. The document details its structural forms, the equilibrium between its stereoisomers in solution, and the experimental protocols used for their characterization.

Chemical Structure of this compound

This compound is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group in its acyclic form. Its chemical formula is C₅H₁₀O₅. While it can be represented as a linear chain in a Fischer projection, in aqueous solutions, this compound predominantly exists in cyclic hemiacetal forms.

The cyclization occurs through the intramolecular reaction of the hydroxyl group on carbon 4 (C4) or carbon 5 (C5) with the aldehyde group on carbon 1 (C1). This results in the formation of five-membered rings (furanoses) or six-membered rings (pyranoses), respectively. The formation of the new chiral center at C1, the anomeric carbon, leads to two possible stereoisomers for each ring form: the α and β anomers.

The orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (C5) determines the anomer. In the D-series, the α anomer has the anomeric hydroxyl group on the opposite side of the ring from the CH₂OH group in a Haworth projection, while the β anomer has it on the same side.

The pyranose forms of this compound are more stable and thus more abundant in solution than the furanose forms. These six-membered rings adopt puckered chair conformations to minimize steric strain.

Stereoisomerism and Mutarotation

In an aqueous solution, this compound exists as an equilibrium mixture of its different stereoisomers: the open-chain aldehyde form and the α and β anomers of both the pyranose and furanose ring structures. The interconversion between these forms is a process known as mutarotation, which results in a change in the optical rotation of the solution over time until equilibrium is reached.

The equilibrium distribution of this compound anomers in an aqueous solution is a critical factor in its chemical reactivity and biological activity. The relative percentages of each isomer at equilibrium have been determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Anomeric Distribution of this compound in Aqueous Solution

| Stereoisomer | Abundance at Equilibrium (%) |

| α-D-Xylopyranose | 35 |

| β-D-Xylopyranose | 65 |

| α-D-Xylofuranose | <1 |

| β-D-Xylofuranose | <1 |

| Open-chain form | ~0.02 |

Note: The exact percentages can vary slightly with temperature and solvent conditions.

Experimental Protocols for Stereoisomerism Studies

The characterization of this compound stereoisomers relies on several key analytical techniques. Detailed methodologies for these experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of the anomeric composition of sugars in solution. Both ¹H and ¹³C NMR provide distinct signals for each stereoisomer.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Allow the solution to equilibrate at room temperature for at least 24 hours to ensure mutarotational equilibrium is reached.

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal from the D₂O solvent.

-

Set the spectral width to approximately 10 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A sufficient number of scans (typically >1024) is required due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.

-

Phase the spectra and calibrate the chemical shift referencing using an internal or external standard.

-

Integrate the signals corresponding to the anomeric protons (in ¹H NMR) or anomeric carbons (in ¹³C NMR) of the different stereoisomers.

-

The relative percentages of the anomers are determined from the ratios of their respective integral areas.

-

| Anomer | ¹H Anomeric Signal (δ, ppm) | ¹³C Anomeric Signal (δ, ppm) |

| α-D-Xylopyranose | ~5.20 | ~93.7 |

| β-D-Xylopyranose | ~4.58 | ~98.1 |

| α-D-Xylofuranose | Not typically observed in high abundance | ~97.0 |

| β-D-Xylofuranose | Not typically observed in high abundance | ~103.2 |

Polarimetry

Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution of an optically active compound. This technique is particularly useful for observing the process of mutarotation.

-

Instrument Preparation:

-

Turn on the polarimeter and allow the light source to stabilize (typically 15-30 minutes).

-

Calibrate the instrument with a blank solvent (e.g., deionized water).

-

-

Sample Preparation:

-

Prepare a solution of this compound of a known concentration (e.g., 10 g/100 mL) in deionized water. It is crucial to start the measurement as quickly as possible after dissolution to observe the initial rotation.

-

-

Data Acquisition:

-

Quickly transfer the freshly prepared solution to a polarimeter cell of a known path length (e.g., 1 dm).

-

Immediately measure the optical rotation and start a timer.

-

Record the optical rotation at regular intervals (e.g., every minute for the first 10 minutes, then every 5-10 minutes) until the reading stabilizes, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

Plot the observed optical rotation (α) as a function of time.

-

The initial and final rotation values correspond to the specific rotations of the initially dissolved anomer and the equilibrium mixture, respectively.

-

The specific rotation [α] can be calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

X-ray Crystallography

X-ray crystallography is used to determine the precise three-dimensional atomic structure of a molecule in its crystalline state. For this compound, this technique has confirmed that the crystalline form is α-D-xylopyranose.

-

Crystallization:

-

Grow single crystals of the monosaccharide from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion. High-purity material is essential.

-

-

Crystal Mounting:

-

Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

-

Data Collection:

-

Place the mounted crystal in a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-ray spots) using a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until a good agreement is achieved.

-

Visualizations

The following diagrams illustrate the structural relationships and dynamic processes of this compound.

Caption: Relationship between the linear and cyclic forms of this compound.

Caption: The process of mutarotation between this compound anomers.

The Pivotal Role of D-Xylose in Hemicellulose: A Technical Guide to Structure and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of D-xylose in the structure and degradation of hemicellulose, a key component of lignocellulosic biomass. A thorough understanding of these processes is critical for advancements in biofuel production, biomaterial development, and the design of novel therapeutics targeting microbial polysaccharide metabolism. This document offers a comprehensive overview of hemicellulose structure with a focus on this compound, details on enzymatic and chemical degradation pathways, quantitative data on biomass composition and degradation yields, and detailed experimental protocols for relevant analytical procedures.

This compound: The Architectural Keystone of Hemicellulose

Hemicelluloses are a diverse group of heteropolysaccharides found in the cell walls of plants, where they associate with cellulose and lignin to provide structural integrity.[1][2] Unlike cellulose, which is a linear polymer of glucose, hemicelluloses are composed of various monosaccharides, including the five-carbon sugars (pentoses) xylose and arabinose, and the six-carbon sugars (hexoses) glucose, mannose, and galactose.[1][3] Among these, this compound is frequently the most abundant sugar monomer, particularly in hardwoods and agricultural residues.[1][4]

The primary hemicellulose polymer built from this compound is xylan . The backbone of xylan consists of β-(1→4)-linked D-xylopyranose residues.[5][6] This linear chain can be substituted with various side groups, leading to a variety of xylan structures depending on the plant source.[6][7] Common substitutions include:

-

L-arabinofuranose: Attached to the C2 or C3 positions of the xylose backbone, forming arabinoxylans, which are prevalent in grasses.[1]

-

α-(1→2)-linked glucuronic acid or its 4-O-methyl ether: Found in glucuronoxylans (hardwoods) and glucuronoarabinoxylans (grasses).[6][7]

-

Acetyl groups: Attached to the C2 and/or C3 positions of the xylose units, which influences the solubility and enzymatic digestibility of the polymer.[8]

These side chains play a crucial role in the interaction of hemicellulose with cellulose and lignin, contributing to the overall recalcitrance of the plant cell wall to degradation.[2] The specific arrangement and density of these substitutions determine the physical and chemical properties of the hemicellulose.

Caption: Figure 1: Generalized structure of a substituted xylan.

Degradation of this compound-Containing Hemicellulose

The breakdown of hemicellulose into its constituent monosaccharides is a critical step in many biotechnological processes. This can be achieved through either enzymatic or chemical methods.

Enzymatic Degradation

A consortium of enzymes, collectively known as hemicellulases, is required for the complete hydrolysis of the complex, branched structure of xylan.[5][9] The key enzymes involved in this process are:

-

Endo-β-1,4-xylanases (EC 3.2.1.8): These enzymes randomly cleave the β-(1→4)-glycosidic bonds within the xylan backbone, generating shorter xylo-oligosaccharides.[5][10]

-

β-D-xylosidases (EC 3.2.1.37): These enzymes act on the non-reducing ends of xylo-oligosaccharides, releasing this compound monomers.[5][10]

-

Accessory Enzymes: A variety of debranching enzymes are necessary to remove the side chains, allowing the main-chain hydrolyzing enzymes access to the xylan backbone. These include:

The synergistic action of these enzymes is essential for the efficient degradation of hemicellulose.[5]

Caption: Figure 2: Enzymatic degradation pathway of xylan.

Chemical Degradation

Acid hydrolysis is a common chemical method for breaking down hemicellulose.[13] This process typically uses dilute mineral acids, such as sulfuric acid (H₂SO₄), at elevated temperatures.[14][15] The acid catalyzes the cleavage of the glycosidic bonds in the polysaccharide chains. Hemicellulose is more susceptible to acid hydrolysis than cellulose due to its amorphous nature and lower degree of polymerization.[13]

The conditions for acid hydrolysis (acid concentration, temperature, and reaction time) must be carefully controlled to maximize the yield of this compound while minimizing the degradation of the released sugars to byproducts like furfural.[14][15]

Quantitative Data

The this compound content of hemicellulose varies significantly depending on the biomass source. The efficiency of degradation methods also differs. The following tables summarize key quantitative data from the literature.

Table 1: this compound Content in Hemicellulose of Various Biomass Sources

| Biomass Source | Plant Type | This compound Content (% of dry matter) | Reference(s) |

| Hardwoods (e.g., Birch, Poplar) | Woody | 15 - 30% | [16] |

| Softwoods (e.g., Pine, Spruce) | Woody | ~9% | [16] |

| Grasses (e.g., Switchgrass, Ryegrass) | Herbaceous | 45 - 62.5% of hemicellulose | [17] |

| Agricultural Residues (e.g., Corn Stover, Wheat Straw, Sugarcane Bagasse) | Herbaceous | 20 - 30% | [1][18] |

Table 2: Yield of this compound from Hemicellulose Degradation

| Degradation Method | Biomass Source | Key Conditions | Xylose Yield | Reference(s) |

| Dilute Sulfuric Acid Hydrolysis | Kenaf Core | 6% H₂SO₄, 121°C, 45 min | 86.50% | [5] |

| Dilute Sulfuric Acid Hydrolysis | Sugarcane Bagasse | 100 mg acid/g biomass, 140°C, 20 min | 83.3% | [1] |

| Dilute Sulfuric Acid Hydrolysis | Wheat Straw | 0.5% H₂SO₄, 140°C, 90 min | 91.5% | [18] |

| Autohydrolysis | Populus tomentosa | 180°C, 2 h | 91% | [19] |

| Enzymatic Hydrolysis | Dissolving Pulp Hemicellulose | - | 42.96% (of xylooligosaccharides) | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of hemicellulose and its degradation products.

Protocol for Determination of Structural Carbohydrates and Lignin in Biomass (Adapted from NREL/TP-510-42618)

This two-step acid hydrolysis procedure is a standard method for the compositional analysis of lignocellulosic biomass.[8][10][20]

Materials:

-

Dried, extractives-free biomass sample

-

72% (w/w) Sulfuric acid

-

Deionized water

-

Pressure tubes with screw caps

-

Water bath

-

Autoclave

-

Filtering crucibles

-

Vacuum filtration apparatus

-

HPLC system with a suitable carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector

Procedure:

-

Primary Hydrolysis:

-

Accurately weigh approximately 300 mg of the biomass sample into a pressure tube.

-

Add 3.0 mL of 72% sulfuric acid.

-

Stir with a glass rod until the sample is thoroughly mixed.

-

Incubate in a water bath at 30°C for 60 minutes, stirring every 5-10 minutes.

-

-

Secondary Hydrolysis:

-

Quantitatively transfer the contents of the pressure tube to a serum bottle, diluting with 84.0 mL of deionized water to achieve a final acid concentration of 4%.

-

Seal the bottle and autoclave at 121°C for 60 minutes.

-

Allow the bottle to cool to room temperature before opening.

-

-

Analysis:

-

Filter the hydrolysate through a filtering crucible to separate the acid-insoluble lignin (residue) from the liquid fraction containing the solubilized carbohydrates.

-

Wash the residue with deionized water.

-

Dry the crucible with the residue at 105°C to a constant weight to determine the acid-insoluble lignin content.

-

Analyze the liquid fraction for monosaccharide (including this compound) concentrations using an HPLC system.

-

Calculate the percentage of each carbohydrate in the original biomass sample based on the HPLC results and the initial sample weight.

-

Caption: Figure 3: Workflow for biomass compositional analysis.

Protocol for Enzymatic Saccharification of Lignocellulosic Biomass (Adapted from NREL/TP-510-42629)

This protocol is used to determine the digestibility of biomass by enzymatic hydrolysis.[11][15][21]

Materials:

-

Biomass substrate (pretreated or native)

-

Sodium citrate buffer (e.g., 1 M, pH 5.0)

-

Cellulase and/or hemicellulase enzyme cocktail

-

Incubator shaker

-

Microcentrifuge

-

HPLC system for sugar analysis

Procedure:

-

Slurry Preparation:

-

Prepare a slurry of the biomass substrate in deionized water or buffer (e.g., 1% w/v solids loading).

-

Adjust the pH to the optimum for the enzyme cocktail (typically pH 4.8-5.0).

-

-

Enzymatic Hydrolysis:

-

Add the enzyme cocktail to the biomass slurry at a specific loading (e.g., based on filter paper units or protein concentration).

-

Incubate the mixture in a shaker at the optimal temperature for the enzymes (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

-

Include substrate and enzyme blanks as controls.

-

-

Sampling and Analysis:

-

At various time points, withdraw an aliquot of the slurry.

-

Stop the enzymatic reaction by heating the sample (e.g., boiling for 5-10 minutes) or by adding a stop solution.

-

Centrifuge the sample to pellet the remaining solids.

-

Analyze the supernatant for released sugars (including this compound) using HPLC.

-

-

Calculation:

-

Calculate the percent conversion of the hemicellulose (or specific polysaccharide) to its monomeric sugars based on the initial amount in the biomass.

-

Protocol for Xylanase Activity Assay